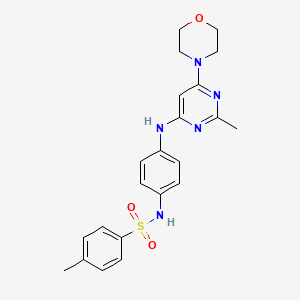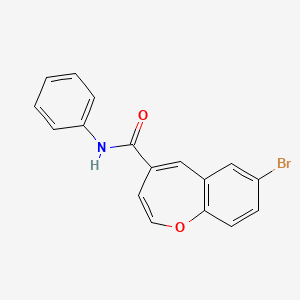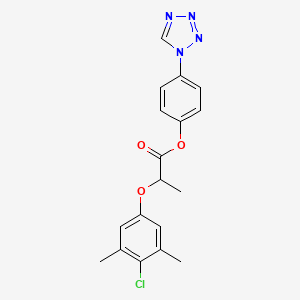![molecular formula C23H23ClN2O4 B11326865 6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11326865.png)
6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミドは、クロメン誘導体のクラスに属する複雑な有機化合物です。クロメンは、抗炎症作用、抗酸化作用、抗癌作用など、さまざまな生物活性で知られています。
2. 製法
合成経路と反応条件
6-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミドの合成は、通常、複数の手順を伴います。
クロメンコアの形成: クロメンコアは、サリチルアルデヒド誘導体などの適切な前駆体を用いて、酸性または塩基性条件下で環化反応を行うことで合成できます。
クロロ基の導入: クロメンコアの塩素化は、チオニルクロリドや五塩化リンなどの試薬を用いて行うことができます。
ピロリジン部分の付加: ピロリジン環は、求核置換反応で導入できます。この反応では、適切なピロリジン誘導体が、塩素化されたクロメン中間体と反応します。
カルボキサミド基の形成: 最後の工程は、カルボキサミド基の形成です。これは通常、アミド化反応によって行われ、通常、アミン誘導体とN,N’-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬が用いられます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フローリアクターの使用、高度な精製技術、厳しい品質管理対策などが含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメトキシフェニルとピロリジン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、クロメンコアのカルボニル基で発生する可能性があります。
置換: クロロ基は、さまざまな求核剤と置換されて、異なる誘導体を生じさせることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に用いることができます。
主要な生成物
酸化: ヒドロキシル基またはカルボニル基を持つ酸化された誘導体。
還元: アルコール基またはアルカン基を持つ還元された誘導体。
置換: クロロ基を置き換えたさまざまな官能基を持つ置換された誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗癌作用など、潜在的な生物活性が調査されています。
医学: さまざまな病気に対する潜在的な薬物候補として研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated chromene intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine derivative and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrolidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the chromene core.
Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
6-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用に関与しています。
分子標的: この化合物は、病気の経路に関与する酵素、受容体、または他のタンパク質を標的とする可能性があります。
関与する経路: 炎症、細胞増殖、アポトーシスに関連するシグナル伝達経路を調節する可能性があります。
6. 類似化合物の比較
類似化合物
- 6-クロロ-N-[2-(4-ヒドロキシフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミド
- 6-クロロ-N-[2-(4-メチルフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミド
- 6-クロロ-N-[2-(4-エチルフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミド
独自性
6-クロロ-N-[2-(4-メトキシフェニル)-2-(ピロリジン-1-イル)エチル]-4-オキソ-4H-クロメン-2-カルボキサミドの独自性は、その特定の置換パターンにあります。このパターンは、その類似体と比較して、異なる生物活性と化学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- 6-chloro-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 6-chloro-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- 6-chloro-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of 6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C23H23ClN2O4 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
6-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H23ClN2O4/c1-29-17-7-4-15(5-8-17)19(26-10-2-3-11-26)14-25-23(28)22-13-20(27)18-12-16(24)6-9-21(18)30-22/h4-9,12-13,19H,2-3,10-11,14H2,1H3,(H,25,28) |
InChIキー |
HSSTVLSZNFDQCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11326785.png)
![8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326786.png)
![8-(2,5-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11326791.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11326793.png)

![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11326798.png)
![N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11326804.png)
![3-(3-methoxypropyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326814.png)
![Propan-2-yl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11326823.png)

![Propan-2-yl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11326846.png)
![1-benzyl-4-(propan-2-ylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326867.png)

![8,9-Dimethyl-2-(3-methylphenyl)-7-(3-methyl-2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11326873.png)
